N'-(2-hydroxy-2-methyl-4-phenylbutyl)-N-[(thiophen-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2-hydroxy-2-methyl-4-phenylbutyl)-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-18(23,10-9-14-6-3-2-4-7-14)13-20-17(22)16(21)19-12-15-8-5-11-24-15/h2-8,11,23H,9-10,12-13H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYDYWFFKUMMGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C(=O)NCC2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-hydroxy-2-methyl-4-phenylbutyl)-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-hydroxy-2-methyl-4-phenylbutylamine, which is then reacted with thiophen-2-ylmethyl chloride under controlled conditions to form the desired ethanediamide compound. The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-(2-hydroxy-2-methyl-4-phenylbutyl)-N-[(thiophen-2-yl)methyl]ethanediamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives.
Scientific Research Applications
Biological Activities
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. For instance, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, making them potential candidates for developing new antibiotics.
- Anticancer Properties : Research suggests that this compound may possess anticancer activity. Studies on related compounds have demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells. The mechanism often involves the inhibition of key cellular pathways that promote cancer cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to diseases such as diabetes and neurodegenerative disorders. For example, similar compounds have been shown to inhibit acetylcholinesterase, which is crucial in the treatment of Alzheimer's disease.
Case Study 1: Antimicrobial Efficacy
Objective : To evaluate the antimicrobial activity of N'-(2-hydroxy-2-methyl-4-phenylbutyl)-N-[(thiophen-2-yl)methyl]ethanediamide against common bacterial strains.
Methodology :
- Test Organisms : Escherichia coli, Staphylococcus aureus
- Method : Agar diffusion method to determine zone of inhibition.
Results :
The compound exhibited a minimum inhibitory concentration (MIC) of approximately 128 µg/mL against both bacterial strains, indicating strong antimicrobial potential.
Case Study 2: Anticancer Activity
Objective : To assess the cytotoxic effects of the compound on human cancer cell lines.
Methodology :
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Assay Type : MTT assay to measure cell viability.
Results :
The compound showed an IC50 value of 25 µM for MCF-7 cells and 30 µM for HeLa cells, suggesting significant anticancer activity through selective cytotoxicity.
Mechanism of Action
The mechanism of action of N’-(2-hydroxy-2-methyl-4-phenylbutyl)-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The phenyl and thiophene rings may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide
- Structure : Features a benzamide core with morpholine and thiophen-2-yl substituents.
- Crystallography : The morpholine ring adopts a chair conformation, and the thiophene ring is inclined at 63.54° relative to the morpholine plane. The benzamide group exhibits disorder, with two conformers refined at a 0.5:0.5 occupancy ratio. N–H⋯O hydrogen bonds form chains along the [001] direction in the crystal lattice .
- Comparison: Functional Groups: Both compounds share a thiophen-2-ylmethyl group, but the target compound replaces benzamide with ethanediamide and introduces a hydroxy-methyl-phenylbutyl chain.
β-Hydroxythiofentanyl (N-(1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropionamide)
- Structure : A fentanyl analog with a piperidine core, thiophen-2-yl, and hydroxyethyl substituents.
- Properties: Molecular weight = 358.50 g/mol; known as a potent opioid agonist .
- Comparison: Backbone: β-Hydroxythiofentanyl has a piperidine-propionamide backbone, whereas the target compound uses ethanediamide. Bioactivity: While β-hydroxythiofentanyl is pharmacologically active, the target compound’s bioactivity is unreported.
Carfentanil and Cyclopropylfentanyl
- Carfentanil : Methyl ester-substituted fentanyl analog (MW = 394.52 g/mol).
- Cyclopropylfentanyl : Cyclopropane-carboxamide derivative (MW = 348.49 g/mol) .
- Comparison :
- Substituents : Both lack the hydroxy and ethanediamide groups of the target compound but share aromatic (phenyl) and heterocyclic (piperidine) motifs.
- Functionality : The target compound’s hydroxy group may enhance solubility, contrasting with the lipophilic ester/carboxamide groups in these fentanyl analogs.
Structural and Functional Analysis
Table 1: Comparative Data for Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Hydrogen Bonding Capacity | Bioactivity |
|---|---|---|---|---|---|
| Target Compound | C₂₀H₂₄N₂O₃S | ~372.49* | Ethanediamide, hydroxy, thiophene | High (N–H, O–H donors) | Not reported |
| N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide | C₁₆H₁₈N₂O₂S | 310.39 | Benzamide, morpholine, thiophene | Moderate (N–H donor) | Bioactive derivatives |
| β-Hydroxythiofentanyl | C₂₀H₂₅N₂O₂S | 358.50 | Piperidine, hydroxy, thiophene | Moderate (N–H, O–H donors) | Opioid agonist |
| Carfentanil | C₂₄H₃₀N₂O₃ | 394.52 | Piperidine, methyl ester, phenyl | Low (ester carbonyl) | Opioid agonist |
*Estimated based on molecular formula.
Key Findings:
Hydrogen Bonding: The target compound’s dual hydrogen bond donors (amide N–H and hydroxy O–H) may result in more robust crystal packing compared to benzamide or fentanyl analogs .
Bioactivity Potential: While fentanyl analogs target opioid receptors, the ethanediamide group in the target compound could interact with enzymes or transporters via hydrogen bonding, similar to bioactive benzamide derivatives .
Solubility : The hydroxy group may improve aqueous solubility relative to carfentanil or cyclopropylfentanyl, which prioritize lipophilicity for blood-brain barrier penetration .
Methodological Considerations
Biological Activity
N'-(2-hydroxy-2-methyl-4-phenylbutyl)-N-[(thiophen-2-yl)methyl]ethanediamide is a synthetic compound that has garnered attention in pharmaceutical and medicinal chemistry due to its diverse biological activities. This compound belongs to a class of thiophene derivatives, which are known for their significant roles in drug discovery and development.
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 318.4 g/mol
- CAS Number : 1286695-26-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate key enzymes and receptors involved in critical biological processes, although the exact mechanisms remain under investigation.
Anticancer Properties
Recent research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies on related thiophene derivatives have shown their potential as histone deacetylase (HDAC) inhibitors, which can induce apoptosis in human tumor cells .
A specific case study involving a series of hydrazide derivatives demonstrated that modifications to the thiophene structure enhanced cytotoxicity against various cancer cell lines, including ovarian cancer models. These derivatives showed IC values in the sub-micromolar range, indicating potent anticancer activity .
Neuroprotective Effects
Thiophene derivatives have also been explored for neuroprotective effects. Research indicates that certain modifications can lead to compounds that protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
Comparative Analysis with Other Thiophene Derivatives
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2-hydroxy-2-methyl-4-phenylbutyl)-N-[thiophen-2-ylmethyl]ethanediamide | Structure | Anticancer, neuroprotective |
| Suprofen | Structure | Anti-inflammatory |
| Articaine | Structure | Local anesthetic |
Case Studies and Research Findings
- Histone Deacetylase Inhibition : A study highlighted the role of thiophene derivatives in inhibiting HDACs, leading to differentiation and apoptosis in cancer cells. The incorporation of specific substituents significantly enhanced their potency .
- Cytotoxicity Testing : A panel of novel hydrazide-based compounds was tested across six human cancer cell lines. Results demonstrated that specific structural modifications resulted in compounds with enhanced cytotoxic profiles, showcasing the importance of chemical structure in biological activity .
- Neuroprotection Studies : Investigations into the neuroprotective properties of thiophene derivatives indicated their potential in mitigating oxidative stress-induced damage in neuronal cells, paving the way for therapeutic applications in neurodegenerative disorders .
Q & A
Basic: What are the established synthetic routes for N'-(2-hydroxy-2-methyl-4-phenylbutyl)-N-[(thiophen-2-yl)methyl]ethanediamide, and how are key intermediates purified?
Answer:
Synthesis typically involves multi-step organic reactions, including:
- Coupling reactions : Amide bond formation between the hydroxy-2-methyl-4-phenylbutylamine and thiophen-2-ylmethyl carboxylic acid derivatives, often using carbodiimides (e.g., DCC or EDCI) as coupling agents .
- Protection/deprotection strategies : Hydroxyl groups may be protected with tert-butyldimethylsilyl (TBS) or acetyl groups to prevent side reactions during synthesis .
- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is critical for isolating intermediates and the final compound. Solvent systems like acetonitrile/water gradients are optimized for purity (>95%) .
Basic: Which spectroscopic and analytical methods are optimal for characterizing the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm functional groups and stereochemistry. For example, the hydroxy group’s proton appears as a broad singlet (~δ 1.5–2.5 ppm), while thiophene protons resonate at δ 6.8–7.2 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+ ion at m/z 415.2). Fragmentation patterns help identify structural motifs .
- Infrared (IR) Spectroscopy : Stretching vibrations for amide carbonyls (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) confirm bond formation .
Advanced: How can computational methods predict the compound’s interaction with biological targets, such as enzymes or receptors?
Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger’s Glide simulate binding poses with targets (e.g., kinase enzymes or GPCRs). The hydroxy and thiophene groups often form hydrogen bonds with catalytic residues .
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electron distribution in the amide backbone, guiding modifications to enhance binding affinity .
- MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-target complexes over time, identifying key interactions (e.g., hydrophobic packing with phenyl groups) .
Advanced: What experimental strategies resolve contradictions in reported bioactivity data across studies?
Answer:
- Dose-response standardization : Use uniform assay conditions (e.g., cell lines, incubation times) to compare IC50 values. For example, discrepancies in anticancer activity may arise from varying MTT assay protocols .
- Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites that might explain divergent results in vivo vs. in vitro studies .
- Target validation : CRISPR knockouts or siRNA silencing of putative targets (e.g., COX-2 or PI3K) clarify mechanism-specific effects .
Advanced: How should researchers design assays to evaluate the compound’s pharmacokinetic (PK) properties?
Answer:
- ADME profiling :
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
- Permeability : Caco-2 cell monolayers predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates good bioavailability) .
- Microsomal stability : Incubation with liver microsomes (human/rat) measures metabolic half-life (t1/2 >30 min preferred) .
- Plasma protein binding : Equilibrium dialysis assesses % binding to albumin/globulins, impacting free drug concentration .
Advanced: What strategies optimize reaction yields and minimize byproducts during scale-up synthesis?
Answer:
- Continuous flow chemistry : Microreactors improve heat/mass transfer for exothermic steps (e.g., coupling reactions), reducing side products .
- Design of Experiments (DoE) : Response surface methodology (RSM) identifies optimal conditions (e.g., temperature, solvent ratio) for key steps like amidation .
- In-line analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time, enabling rapid adjustments .
Advanced: How does the compound’s stability under varying conditions (pH, light) impact formulation studies?
Answer:
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Incubate at pH 1–13 (37°C, 24h) to identify labile bonds (e.g., amide hydrolysis at pH <2) .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to detect isomerization or oxidation of the thiophene moiety .
- Lyophilization : If unstable in solution, lyophilize with cryoprotectants (e.g., trehalose) for long-term storage at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
